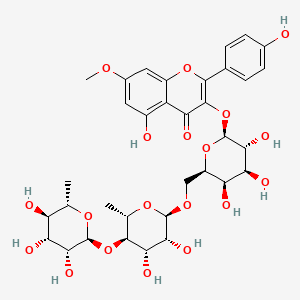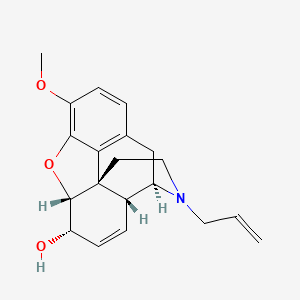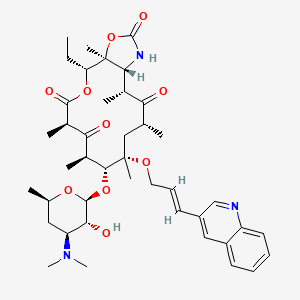
Abbott-195773
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ABT-773 involves several steps, starting with the modification of erythromycin A. The key modifications include the replacement of the cladinose sugar with a keto group and the addition of an alkyl-aryl extension at positions 11 and 12 of the lactone ring . The industrial production of ABT-773 follows similar synthetic routes but is optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
ABT-773 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the ketone group, leading to different analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions are typically derivatives of ABT-773 with modified antibacterial activity .
Scientific Research Applications
ABT-773 has been extensively studied for its antibacterial properties. It is particularly effective against respiratory tract infections caused by Gram-positive bacteria, including penicillin- and macrolide-resistant strains . In addition to its use in treating infections, ABT-773 has been investigated for its potential in inhibiting protein synthesis in bacteria by targeting the 50S ribosomal subunit . This makes it a valuable tool in microbiological and biochemical research.
Mechanism of Action
ABT-773 exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis . This binding prevents the translocation of peptidyl-tRNA from the ribosome, effectively halting bacterial growth . The molecular targets of ABT-773 include specific nucleotides within the ribosomal RNA that are crucial for protein synthesis .
Comparison with Similar Compounds
ABT-773 is unique among ketolides due to its high potency and broad-spectrum activity against resistant strains of bacteria . Similar compounds include:
Erythromycin: A macrolide antibiotic with a similar mechanism of action but lower potency against resistant strains.
Clarithromycin: Another macrolide with improved pharmacokinetics compared to erythromycin but still less effective against resistant strains.
Telithromycin: A ketolide similar to ABT-773 but with different pharmacokinetic properties and spectrum of activity.
ABT-773 stands out due to its enhanced binding affinity to the ribosomal RNA and its effectiveness against a wider range of resistant bacteria .
Properties
Molecular Formula |
C42H59N3O10 |
|---|---|
Molecular Weight |
765.9 g/mol |
IUPAC Name |
(1S,2R,5R,7R,8R,9S,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-1,5,7,9,11,13-hexamethyl-9-[(E)-3-quinolin-3-ylprop-2-enoxy]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |
InChI |
InChI=1S/C42H59N3O10/c1-11-32-42(8)36(44-40(50)55-42)25(4)33(46)23(2)21-41(7,51-18-14-15-28-20-29-16-12-13-17-30(29)43-22-28)37(26(5)34(47)27(6)38(49)53-32)54-39-35(48)31(45(9)10)19-24(3)52-39/h12-17,20,22-27,31-32,35-37,39,48H,11,18-19,21H2,1-10H3,(H,44,50)/b15-14+/t23-,24-,25+,26+,27-,31+,32-,35-,36-,37-,39+,41+,42-/m1/s1 |
InChI Key |
PENDGIOBPJLVBT-HMMOOPTJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC/C=C/C4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |
Canonical SMILES |
CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OCC=CC4=CC5=CC=CC=C5N=C4)C)C)NC(=O)O2)C |
Synonyms |
A 195,773 A 195773 A-195,773 A-195773 ABT 773 ABT-773 cethromycin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



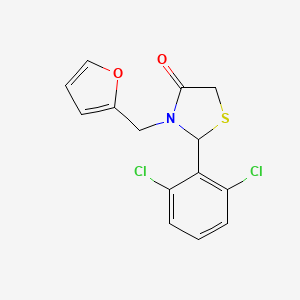


![8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl (2E)-2-methylbut-2-enoate](/img/structure/B1232265.png)
![2-[2-[[2-[[2-[2-(2-Hydroxyethoxy)ethoxymethoxy]-3-[[2-[2-(2-hydroxyethoxy)ethoxymethoxy]-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-5-(2,4,4-trimethylpentan-2-yl)phenyl]methyl]-4-(2,4,4-trimethylpentan-2-yl)phenoxy]methoxy]ethoxy]ethanol](/img/structure/B1232266.png)
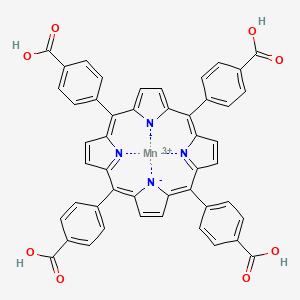
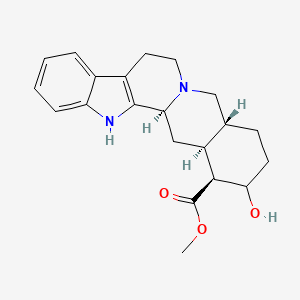
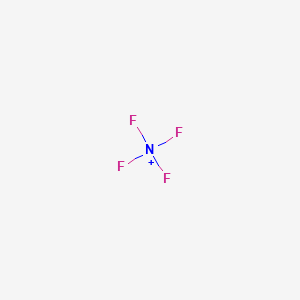
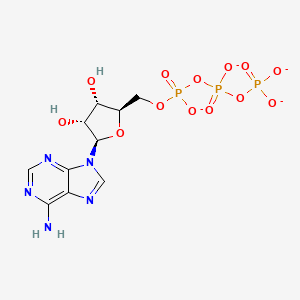
![[(1S,2R,3S,6S,9R,10R,11R,14R,17S,18R,19S)-12-ethyl-9-hydroxy-17-methoxy-14-methyl-4-oxo-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-19-yl] benzoate](/img/structure/B1232276.png)
